![molecular formula C16H17N3O B7539236 N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide](/img/structure/B7539236.png)
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-879 and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Wirkmechanismus
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide has a significant impact on the biochemical and physiological processes of cancer cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). Additionally, the compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is its high potency and specificity towards the EGFR tyrosine kinase. This makes it an attractive candidate for cancer research, where the inhibition of this pathway is critical for the treatment of various types of cancer. However, the compound has some limitations, such as its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide. One potential avenue is the development of new analogs of the compound that can overcome its limitations, such as poor solubility. Additionally, further studies are needed to investigate the compound's potential applications in other fields, such as neurodegenerative diseases, where the EGFR pathway is also implicated. Finally, the compound's efficacy and safety need to be further evaluated in clinical trials to determine its potential as a therapeutic agent.
In conclusion, N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is a promising compound with significant potential in cancer research. Its high potency and specificity towards the EGFR tyrosine kinase make it an attractive candidate for the treatment of various types of cancer. However, further research is needed to fully understand its mechanisms of action and potential applications in other fields.
Synthesemethoden
The synthesis of N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide involves a multi-step process. The first step involves the reaction of 3-cyanobenzyl bromide with 2,5-dimethylpyrrole in the presence of a base to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product.
Wissenschaftliche Forschungsanwendungen
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the proliferation of cancer cells by blocking the EGFR signaling pathway. This pathway is known to play a critical role in the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-7-8-15(19(12)3)16(20)18(2)11-14-6-4-5-13(9-14)10-17/h4-9H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYMSXYPOQPOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N(C)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)
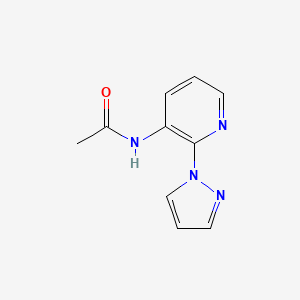
![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)
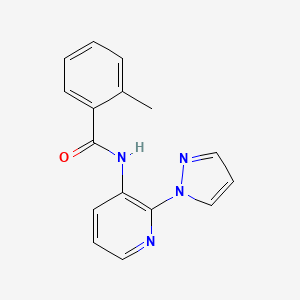
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)
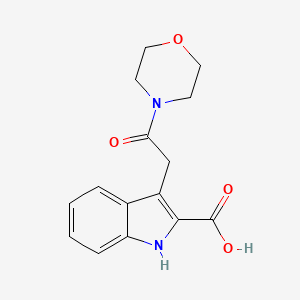
![N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)
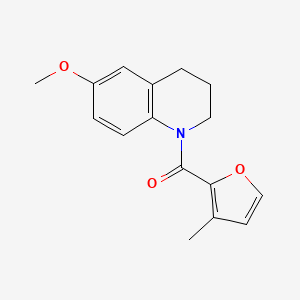
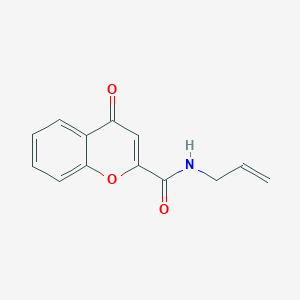

![N-(2-methoxyethyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B7539253.png)